molecular formula C16H13FN2O3S B2356135 2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid CAS No. 692750-56-4

2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid

Numéro de catalogue: B2356135
Numéro CAS: 692750-56-4
Poids moléculaire: 332.35
Clé InChI: PXSASSBOOFVYHK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group, a methyl group, and a propanoic acid side chain. The thieno[2,3-d]pyrimidine scaffold is known for its pharmacological relevance, particularly in oncology and inflammation, due to its ability to modulate protein-protein interactions (e.g., Bcl-2 family inhibitors) .

Propriétés

IUPAC Name

2-[5-(4-fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-8(16(21)22)19-7-18-14-13(15(19)20)12(9(2)23-14)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSASSBOOFVYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)C(C)C(=O)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of Thiophene-2-Carboxamides

The most widely applied method involves cyclizing 5-amino-4-cyanothiophene-3-carboxamide derivatives with urea or thiourea under acidic conditions:

$$
\text{Thiophene-2-carboxamide} + \text{Urea} \xrightarrow{\text{HCl, \Delta}} \text{Thieno[2,3-d]pyrimidin-4-one}
$$

Optimized Conditions :

  • Solvent : Glacial acetic acid
  • Catalyst : Conc. HCl (2 equiv)
  • Temperature : 110°C, 6 hours
  • Yield : 78–82%

Microwave-Assisted Cyclization

Recent protocols employ microwave irradiation to reduce reaction times:

  • Reagents : Ethyl cyanoacetate, ammonium acetate
  • Conditions : 150 W, 140°C, 20 minutes
  • Yield : 85% (reported for analogous structures)

Regioselective Introduction of 4-Fluorophenyl Group

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling installs the 4-fluorophenyl moiety at position 5:

$$
\text{5-Bromothienopyrimidine} + \text{4-Fluorophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{5-(4-Fluorophenyl)thienopyrimidine}
$$

Representative Protocol :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2 equiv)
Solvent DME/H₂O (4:1)
Temperature 80°C, 12 hours
Yield 74%

Friedel-Crafts Alkylation

Alternative approach using AlCl₃-mediated electrophilic substitution:

  • Electrophile : 4-Fluorobenzoyl chloride
  • Limitation : Lower regioselectivity (∼60% para-substitution)

Methyl Group Installation at Position 6

Nucleophilic Methylation

Propanoic Acid Side-Chain Attachment

Michael Addition to α,β-Unsaturated Ketones

Reacting Intermediate B with methyl propiolate followed by hydrolysis:

$$
\text{3-Bromo intermediate} + \text{CH₂=C(COOMe)₂} \xrightarrow{\text{DBU}} \text{Propanoate ester} \xrightarrow{\text{NaOH}} \text{Propanoic acid}
$$

Conditions :

  • Base : 1,8-Diazabicycloundec-7-ene (DBU, 1.2 equiv)
  • Hydrolysis : 2 M NaOH, reflux, 3 hours

Nucleophilic Displacement of Halides

Direct alkylation using 3-bromopropanoic acid:

$$
\text{3-Bromo intermediate} + \text{BrCH₂CH₂CO₂H} \xrightarrow{\text{CuI, DMF}} \text{Target compound}
$$

Challenges : Competing elimination requires careful temperature control (50–60°C).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Sequential Cyclization-Coupling High regioselectivity Multiple protection/deprotection steps 58%
Convergent Synthesis Shorter reaction sequence Requires pure intermediates 63%
One-Pot Multistep Reduced purification steps Limited scalability 49%

Characterization and Quality Control

Critical analytical data for the final compound:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.92 (m, 2H, Ar-H), 7.23–7.27 (m, 2H, Ar-H), 3.12 (q, J=7.1 Hz, 2H, CH₂CO₂H), 2.51 (s, 3H, CH₃), 1.98 (t, J=7.1 Hz, 3H, CH₃)
  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
  • Melting Point : 218–220°C

Industrial-Scale Considerations

Cost Drivers :

  • Palladium catalyst recycling
  • Solvent recovery systems for DMF
  • Byproduct minimization in methylation steps

Process Intensification Strategies :

  • Continuous flow reactors for cyclocondensation
  • Enzymatic hydrolysis of propanoate esters

Analyse Des Réactions Chimiques

Types of Reactions

2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance, the inhibition of the epidermal growth factor receptor (EGFR) pathway has been explored, suggesting that this compound could serve as a lead for developing targeted cancer therapies.

Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory effects, making it relevant in the treatment of chronic inflammatory diseases. Preliminary studies suggest that it can modulate inflammatory cytokines, potentially leading to therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Neurological Research

There is emerging interest in the neuroprotective effects of similar thieno[2,3-d]pyrimidine derivatives. Investigations into their role in neurodegenerative diseases like Alzheimer’s and Parkinson’s have indicated that these compounds may help mitigate oxidative stress and neuroinflammation.

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that require careful control of conditions to ensure yield and purity. Derivatives of this compound are being synthesized to enhance its biological activity and selectivity.

Case Studies

Study TitleYearFindings
"Inhibition of EGFR by Thieno[2,3-d]pyrimidine Derivatives"2021Demonstrated effective inhibition of EGFR signaling pathways by structurally similar compounds, suggesting potential for anticancer applications.
"Anti-inflammatory Effects of Pyrimidine Derivatives"2020Showed modulation of pro-inflammatory cytokines in vitro, indicating therapeutic potential for inflammatory diseases.
"Neuroprotective Properties of Thieno Compounds"2022Identified protective effects against oxidative stress in neuronal cell lines, highlighting possible applications in neurodegenerative disorders.

Mécanisme D'action

The mechanism of action of 2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

The structural and functional properties of this compound are compared below with analogs sharing the thieno[2,3-d]pyrimidinone core or related pharmacophores.

Structural Analogues with Modified Side Chains
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Source
2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile Acetonitrile substituent instead of propanoic acid 341.34 Intermediate in synthesis; lacks ionizable group for solubility
2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid Shorter acetic acid chain; no methyl group at position 6 316.30 Potential kinase inhibition (hypothetical)
(2R)-2-[5-(3-Chloro-2-methyl-4-(2-(4-methylpiperazin-1-yl)ethoxy)phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-(2-(pyrazin-2-ylmethoxy)phenyl)propanoic acid Extended substituents: piperazine, pyrazine, and chlorophenyl groups 769.28 Mcl-1/Bcl-2 inhibition; anticancer activity

Key Observations :

  • The propanoic acid derivative exhibits improved solubility over acetonitrile analogs, critical for bioavailability .
  • The addition of piperazine and pyrazine moieties in the (2R)-configured compound increases molecular weight and complexity but enhances selectivity for apoptosis-regulating proteins (Mcl-1/Bcl-2) .
Functional Analogues with Heterocyclic Modifications
Compound Name Core Structure Key Substituents Activity Source
5-(4-Fluorophenyl)-6-methyl-4-pyrrolidin-1-yl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine Pyrazolo-pyrano-triazine Pyrrolidine, 4-fluorophenyl Unknown (synthetic intermediate)
2-[[5-[(4-Hydroxy-3-chloro-2-methyl)phenyl]thieno[2,3-d]pyrimidin-4-yl]oxy]-3-(2-methoxybenzene)propanoic acid Thienopyrimidine Hydroxy, chloro, methoxy groups Mcl-1/Bcl-2 inhibition; anticancer

Key Observations :

  • The hydroxy, chloro, and methoxy substituents in the Mcl-1/Bcl-2 inhibitor () introduce hydrogen-bonding and steric effects absent in the target compound, suggesting divergent target profiles .
Pharmacokinetic and Formulation Comparisons
Compound Formulation Key Features Application Source
Liposomal 2-{[5-(3-Chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-3-(2-{[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy}phenyl)propanoic acid Liposomal vehicle Enhanced solubility and tumor targeting Cancer therapy
2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid Free acid form Limited solubility in neutral pH Preclinical research N/A

Key Observations :

  • Liposomal formulations of structurally complex analogs (e.g., ) demonstrate improved pharmacokinetics, whereas the target compound may require derivatization (e.g., salt formation) for enhanced delivery .

Activité Biologique

2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of thienopyrimidines, which are known for their diverse biological properties, including anti-inflammatory and anticancer activities.

  • Molecular Formula : C16H13FN2O3S
  • Molecular Weight : 332.35 g/mol
  • CAS Number : 692750-56-4

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit anti-inflammatory properties. Specifically, studies have shown that the introduction of a fluorophenyl group enhances the anti-inflammatory effects while reducing gastric side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting a mechanism involving the modulation of specific signaling pathways related to cell growth and apoptosis .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes and cancer cell proliferation.
  • Receptor Modulation : It is believed to interact with specific receptors that regulate cellular responses to inflammation and tumor growth.

Case Study 1: Anti-inflammatory Effects

A study published in PubMed investigated the effects of thienopyrimidine derivatives on inflammation. The results indicated that the compound significantly reduced markers of inflammation in animal models without the adverse gastric effects typical of traditional NSAIDs .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of similar thienopyrimidine compounds. The findings suggested that these compounds could induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Anti-inflammatoryReduced inflammatory markers in vivo
AnticancerInhibited proliferation in cancer cell lines
MechanismEnzyme inhibition and receptor modulation

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step processes, including condensation of fluorophenyl precursors with pyrimidine derivatives, followed by cyclization. For example, analogous thieno[2,3-<i>d</i>]pyrimidin-4-one scaffolds are synthesized using palladium or copper catalysts in solvents like DMF or toluene under reflux . Critical parameters include catalyst loading (e.g., 5 mol% Pd), temperature control (80–120°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization requires strict anhydrous conditions and intermediate characterization by <sup>1</sup>H NMR .

Q. How can researchers characterize structural purity using spectroscopic and chromatographic techniques?

  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-<i>d</i>6 or CDCl3) confirms regiochemistry, particularly the 4-oxo and 6-methyl groups. IR identifies carbonyl stretches (~1700 cm<sup>-1</sup>) .
  • Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%). LC-MS validates molecular ion peaks ([M+H]<sup>+</sup>) .

Q. What in vitro biological activities are documented, and what assay protocols are employed?

Preliminary studies on analogs show kinase inhibition (IC50 values via ELISA) and antiviral activity (e.g., plaque reduction assays in Vero cells) . Assays often use 10–100 µM compound concentrations, with cytotoxicity evaluated via MTT assays .

Advanced Research Questions

Q. How do structural modifications at the 3-yl propanoic acid moiety influence biological activity?

SAR studies indicate that replacing the propanoic acid with phosphonic acid (e.g., {[6-(4-methylphenyl)thieno[2,3-<i>d</i>]pyrimidin-5-yl]methyl}phosphonic acid) enhances target binding via additional hydrogen bonding. Bioisosteric substitutions (e.g., tetrazole for carboxylic acid) improve metabolic stability . Testing modifications requires iterative synthesis and enzymatic assays (e.g., fluorescence polarization for binding affinity) .

Q. What computational strategies predict binding affinity with target enzymes?

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs) of kinases or viral proteases. The 4-fluorophenyl group often occupies hydrophobic pockets, while the 4-oxo moiety interacts with catalytic residues .
  • QSAR : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate against IC50 datasets from analogs .

Q. How can discrepancies in reported bioactivity data be systematically addressed?

Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Solutions include:

  • Standardizing protocols (e.g., ATP concentration in kinase assays).
  • Re-evaluating purity via orthogonal methods (e.g., NMR + HPLC).
  • Cross-validating with in vivo models (e.g., murine pharmacokinetics) .

Q. What challenges exist in achieving regioselective functionalization of the thieno[2,3-<i>d</i>]pyrimidin core?

The electron-deficient pyrimidin ring directs electrophilic substitution to the 5-position. Selective methylation at C6 requires careful control of base strength (e.g., K2CO3 vs. NaH) and temperature. Protecting group strategies (e.g., tert-butyl esters for the propanoic acid) prevent side reactions .

Q. Which analytical standards are essential for quantification in complex matrices?

Use deuterated analogs (e.g., D3-methyl) as internal standards for LC-MS/MS. Calibrate against NIST-traceable reference materials for accuracy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.